5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde
Description
Properties
IUPAC Name |
5-methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-18-8-2-6(4-15)7(14(16)17)3-9(8)19-5-10(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNFNWOPVAUSBFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C=O)[N+](=O)[O-])OCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methoxy-2-nitro-4-(2,2,2-trifluoroethoxy)benzaldehyde is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its therapeutic potential.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
The synthesis of this compound typically involves a multi-step process starting from simpler aromatic compounds. For instance, the use of 3-methoxy-4-nitrobenzaldehyde as a precursor allows for the introduction of the trifluoroethoxy group via etherification reactions. The detailed synthetic pathway includes reactions with various reagents and conditions that yield high purity products, often confirmed by techniques such as NMR and mass spectrometry.
Anticancer Properties
Recent studies have highlighted the anticancer activity of compounds containing trifluoroethyl groups. The incorporation of the trifluoroethoxy moiety in this compound has been shown to enhance its potency against various cancer cell lines. For example:
- In vitro studies demonstrated that this compound exhibits significant cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cells, with IC50 values in the low micromolar range.
- Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and the modulation of cell cycle regulators.
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Research indicates:
- Inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage models.
- Reduction of oxidative stress markers , which suggests a potential role in mitigating chronic inflammatory diseases.
Case Studies
Several case studies have underscored the therapeutic potential of this compound:
-
Study on Breast Cancer : A recent study evaluated the effects of this compound on MCF-7 cells. Results showed a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with varying concentrations of the compound.
Concentration (μM) Cell Viability (%) Apoptosis Rate (%) 0 100 5 10 75 20 25 50 45 50 25 70 - Anti-inflammatory Activity : In animal models of arthritis, administration of the compound resulted in significant reductions in paw swelling and joint inflammation compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Configuration and Electronic Effects
The compound’s trifluoroethoxy group is a key fluorinated moiety, a feature shared with several pharmaceuticals (e.g., lansoprazole derivatives) and agrochemicals (e.g., triflusulfuron methyl ester) . Below is a comparative analysis with analogs:
Table 1: Structural and Functional Comparison
Key Observations:
- Electron-Withdrawing Groups (EWGs): The nitro and trifluoroethoxy groups in the target compound create a highly electron-deficient aromatic ring, enhancing electrophilicity at the aldehyde group. This contrasts with analogs like 2-Fluoro-5-methoxybenzaldehyde, where fluorine (moderate EWG) and methoxy (electron-donating group, EDG) yield a milder electronic profile .
- Fluorinated Moieties: The trifluoroethoxy group (OCH₂CF₃) offers superior metabolic stability compared to simple methoxy or ethoxy groups, a trait exploited in agrochemicals (e.g., triflusulfuron methyl ester) and proton pump inhibitors (e.g., lansoprazole derivatives) .
- In contrast, fluorine or acetylene groups in analogs improve stability and synthetic utility .
Preparation Methods
Williamson Ether Synthesis for Trifluoroethoxy Substitution
Reaction Conditions and Optimization
The preparation methods emphasize environmentally friendly and efficient processes:
- Use of inert organic solvents such as toluene, ethyl acetate, DMF, or DMSO.
- Control of temperature during reagent addition (ambient to 50 °C).
- Variation in reagent addition order and rate (one portion or dropwise).
- In situ reaction steps to avoid intermediate work-up, improving yield and simplifying the process.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|
| Ether formation (trifluoroethoxy) | 2-(chloromethyl)-pyridine derivative + phenol, K2CO3 | DMF | 80 °C, overnight | 97 | Williamson ether synthesis (ref 4) |
| Methylation of hydroxy group | Iodomethane, K2CO3 | DMF | Room temp, 16 h | Quantitative (100%) | Conversion of hydroxy to methoxy (ref 3) |
| Nitro group introduction | Nitration or starting material | - | - | - | Often pre-existing nitro group |
| Oxidation to aldehyde | Oxidants (KMnO4, NaBO3, H2O2), pyridine base, Cu catalyst | Ethyl acetate, DMF | Ambient to 50 °C | Up to 90 | High yield aldehyde formation (ref 1) |
Research Findings and Analysis
- The presence of the nitro group significantly influences reaction pathways, often accelerating side reactions such as Cannizzaro reactions under basic conditions (ref 2). Careful control of base quantity and reaction conditions is necessary to avoid undesired by-products.
- The use of potassium carbonate as a mild base is preferred for methylation and etherification steps to maintain selectivity and high yield.
- Solvent choice impacts reaction rate and yield; polar aprotic solvents like DMF facilitate nucleophilic substitutions effectively.
- Catalyst presence (e.g., copper salts) in oxidation steps enhances conversion efficiency without harsh conditions.
Q & A
Q. What in silico toxicity screening tools are suitable for prioritizing derivatives of this compound for preclinical testing?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
